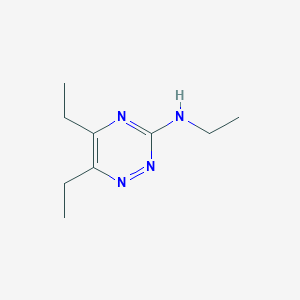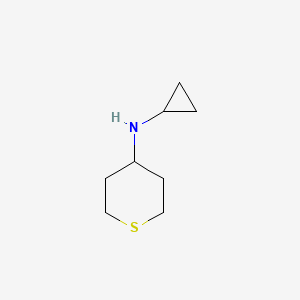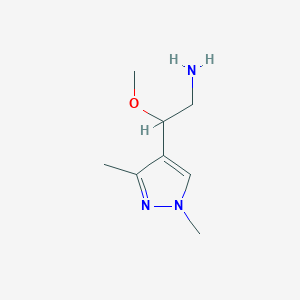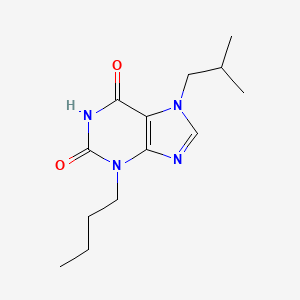
N,5,6-Triethyl-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5,6-Triethyl-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by the presence of three nitrogen atoms in a six-membered ring, makes it a compound of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,5,6-Triethyl-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of aldehydes with ammonium iodide (NH4I) as the nitrogen source, catalyzed by iron (Fe) under an air atmosphere . This method is straightforward and efficient, yielding the desired triazine compound in good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of microwave-assisted synthesis and solid-phase synthesis can be explored for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N,5,6-Triethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the triazine ring.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, where electrophiles add to the nitrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Electrophilic Addition: Electrophiles such as halogens and acids can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
N,5,6-Triethyl-1,2,4-triazin-3-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,5,6-Triethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins involved in various biological processes . The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
s-Triazine: A well-known triazine with three nitrogen atoms in a six-membered ring.
Heptazine: A triazine derivative with an unusual conjugated structure.
Cyanuric Chloride: A triazine used in the production of reactive dyes.
Uniqueness: N,5,6-Triethyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
N,5,6-triethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-4-7-8(5-2)12-13-9(11-7)10-6-3/h4-6H2,1-3H3,(H,10,11,13) |
Clé InChI |
SVCHCAYETKIAME-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=NC(=N1)NCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B15274584.png)

![2-[Amino(cyclopropyl)methyl]-4-fluorophenol](/img/structure/B15274605.png)

![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
amine](/img/structure/B15274631.png)






